molecular formula C9H9BrO3 B1228148 6-Bromo-2,3-dimethoxybenzaldehyde CAS No. 53811-50-0

6-Bromo-2,3-dimethoxybenzaldehyde

Cat. No. B1228148
Key on ui cas rn: 53811-50-0
M. Wt: 245.07 g/mol
InChI Key: BXASBZFXGUZRDR-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A mixture of 6-bromo-2-hydroxy-3-methoxybenzaldehyde (66.8 g, 0.29 mole), K2CO3 (powdered, 79 g, 0.57 mole), and dry DMF (250 mL) was stirred under N2 at 110° as dimethylsulfate (33.5 mL, 0.35 mole) was added dropwise. The reaction mixture was stirred at 135° for 5 hours, was cooled to room temperature, and water was added. The aqueous mixture was extracted with CH2Cl2. The combined extracts were washed with water, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated to yield ca 80 g. tan solid. The crude product was recrystallized from 2-propanol to obtain 55.2 g cream colored solid, (77%); mp 92°-3°.
Quantity
66.8 g
Type
reactant
Reaction Step One
Name
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([OH:10])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1.[C:13]([O-])([O-])=O.[K+].[K+].CN(C=O)C.COS(OC)(=O)=O>O>[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([O:10][CH3:13])[C:5]([O:11][CH3:12])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
66.8 g
Type
reactant
Smiles
BrC1=CC=C(C(=C1C=O)O)OC
Name
Quantity
79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
33.5 mL
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 135° for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with water, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield ca 80 g
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 2-propanol
CUSTOM
Type
CUSTOM
Details
to obtain 55.2 g cream colored solid, (77%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
BrC1=CC=C(C(=C1C=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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